4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, characterized by a bicyclic heterocyclic core with fused pyrrole and pyrimidine rings. The substitution at the 4-position with a 4-chlorophenyl group and at the 6-position with a 2-(cyclohex-1-en-1-yl)ethyl chain distinguishes it structurally. Such structural features are critical for modulating biological activity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[2-(cyclohexen-1-yl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-15-8-6-14(7-9-15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-4-2-1-3-5-13/h4,6-9,18H,1-3,5,10-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMHNRSLPPJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the reaction of pyrrolopyrimidine with appropriate reagents to introduce the chlorophenyl and cyclohexenyl ethyl groups. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a base.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Activity : Some analogs have shown efficacy against bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties could lead to the development of new antibiotics.
- Inflammatory Disorders : The anti-inflammatory properties suggest potential use in conditions such as arthritis or other chronic inflammatory diseases.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Study on Anticancer Activity : A study demonstrated that certain derivatives of this compound significantly inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Research on Antimicrobial Properties : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations comparable to existing antibiotics.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Structure Variations: The target compound and share the pyrrolo[3,4-d]pyrimidine-2,5-dione core, whereas –4 feature pyrrolo[2,3-d]pyrimidine-2,4-diamine cores. The cyclohexenylethyl substituent in the target compound is unique; analogs in –4 use methoxybenzyl, dimethoxybenzyl, or bromophenyl groups, which may reduce steric hindrance compared to the cyclohexenyl chain .
Functional Group Impact: Chlorophenyl vs. Hydroxyphenyl/Nitrophenyl: ’s 2-hydroxyphenyl and 2-nitrophenyl substituents introduce polarity (via OH/NO2) but lower lipophilicity compared to the target’s 4-chlorophenyl group, which balances hydrophobicity and electronic effects . Cyclohexenylethyl vs. Methoxybenzyl: The cyclohexenyl group in the target compound likely enhances membrane permeability due to its nonpolar nature, whereas methoxybenzyl groups (–3) improve water solubility via ether linkages .
Biological Activity Trends: Compounds with amino substituents (e.g., –4) show kinase inhibitory activity, attributed to NH2 groups forming critical hydrogen bonds with ATP-binding pockets . The target compound’s lack of amino groups may limit kinase targeting but could favor other mechanisms, such as allosteric modulation or protein-protein interaction inhibition.
Synthetic Feasibility :
- reports an 87% yield for 4h, suggesting efficient synthesis for hydroxyphenyl/nitrophenyl analogs. In contrast, bromophenyl derivatives () exhibit lower yields (35–56%), possibly due to steric or electronic challenges in coupling reactions .
Research Findings and Implications
- Spectroscopic Data : The target compound’s FTIR spectrum would likely show C-Cl stretching (~750 cm⁻¹) and cyclohexenyl C=C (~1650 cm⁻¹), comparable to ’s aromatic C=C (1545 cm⁻¹) and ’s amide CO (1690 cm⁻¹) .
- Pharmacokinetics : The cyclohexenylethyl group may improve blood-brain barrier penetration relative to polar substituents in –3, though this requires experimental validation .
- SAR Insights : Replacement of the 6-position’s cyclohexenylethyl with smaller groups (e.g., methoxybenzyl) could optimize solubility without compromising activity, as seen in .
Biological Activity
The compound 4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse sources.
Chemical Structure and Properties
This compound features a pyrrolo[3,4-d]pyrimidine core structure, which is characterized by a fused pyrrole and pyrimidine ring. The presence of a chlorophenyl group and a cyclohexenyl ethyl substituent enhances its molecular diversity and may influence its interaction with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several pathways. Notably, the synthesis involves reactions that yield high purity and yield of the desired product. For example, methodologies for synthesizing related compounds have been reported to produce yields ranging from 80% to 95% , showcasing the efficiency of these synthetic routes .
Anticancer Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines, outperforming standard chemotherapeutic agents in cytotoxicity assays . In particular, the compound's structural features may enhance its binding affinity to cancer-related proteins.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. In vitro studies have reported moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating its possible use as an antibacterial agent. The mechanism of action may involve inhibition of bacterial enzymes or disruption of cellular processes .
Enzyme Inhibition
One significant area of interest is the compound's effect on enzyme inhibition. It has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated strong AChE inhibition with IC50 values significantly lower than those of reference standards . This suggests that This compound could be a promising candidate for further development in this therapeutic area.
Study 1: Anticancer Efficacy
In a recent study examining various pyrrolo derivatives for anticancer efficacy, compound X (a close analog) was found to inhibit tumor growth in xenograft models significantly. The study highlighted the importance of structural modifications in enhancing bioactivity and specificity towards cancer cell lines .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of pyrimidine derivatives revealed that compounds with chlorophenyl substitutions exhibited enhanced activity against multiple bacterial strains. The study utilized disk diffusion methods to assess efficacy and reported notable zones of inhibition for several derivatives .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Answer : The compound’s pyrrolo[3,4-d]pyrimidine core and bulky substituents (e.g., cyclohexenylethyl group) pose steric hindrance during cyclization. Optimization involves:
- Stepwise synthesis : Protecting reactive groups (e.g., amines) before introducing the chlorophenyl moiety .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Temperature control : Maintaining 60–80°C during key steps to balance reactivity and side-product formation .
- Validation : Monitor intermediates via TLC (e.g., CHCl₃/CH₃OH 10:1) and NMR to track progress .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer :
- 1H NMR : Assign peaks for the cyclohexenyl ethyl group (δ ~5.8–6.3 ppm for the enyl proton) and pyrrolo[3,4-d]pyrimidine core (δ ~3.6–4.4 ppm for NH/CH₂ groups) .
- X-ray crystallography : Resolve stereochemistry and confirm fused-ring geometry (e.g., dihedral angles between pyrimidine and pyrrole rings) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can initial biological activity screening be designed for this compound?
- Answer :
- Target selection : Prioritize kinases or enzymes with known interactions with pyrrolo-pyrimidine scaffolds (e.g., receptor tyrosine kinases) .
- Assay design : Use fluorescence-based enzymatic inhibition assays (e.g., ATP-competitive binding) at 10 µM–1 mM concentrations .
- Controls : Include structurally similar derivatives (e.g., fluorophenyl or methoxyphenyl analogs) to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrophobic interactions with the cyclohexenyl group and hydrogen bonding with the dione moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays to refine force-field parameters .
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on activity?
- Answer :
- Variable substituents : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) and alkyl chains (e.g., shorter/longer ethyl linkers) .
- Activity profiling : Test analogs against a panel of 10–20 related targets (e.g., kinases, PDEs) to identify selectivity trends .
- Data analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, Hammett σ) with activity .
Q. What strategies mitigate instability of the cyclohexenyl group during long-term storage or in vivo studies?
- Answer :
- Formulation : Encapsulate in liposomes or cyclodextrins to shield the enyl group from oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) adjacent to the enyl moiety to reduce reactivity .
Q. How to integrate experimental and computational data to optimize pharmacokinetic properties?
- Answer :
- ADMET prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
- In vitro validation : Perform hepatic microsomal stability assays (e.g., t₁/₂ > 30 min) and parallel artificial membrane permeability assays (PAMPA) .
- Iterative design : Modify substituents (e.g., replace chlorophenyl with pyridyl) to improve metabolic stability while retaining activity .
Methodological Notes
- Contradictions in evidence : While some studies prioritize aryl substitutions for activity (e.g., 4-chlorophenyl in kinase inhibition ), others highlight alkyl chain modifications (e.g., cyclohexenylethyl) for solubility . Researchers must balance these factors based on target-specific requirements.
- Advanced tools : COMSOL Multiphysics can model reaction kinetics for scale-up , while AI-driven platforms (e.g., AlphaFold) assist in target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
